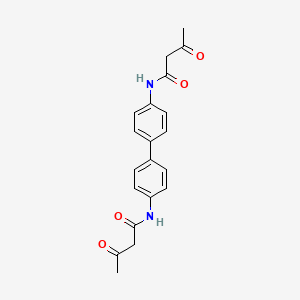
4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure and properties, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL typically involves the condensation of 3,3′-Dimethylbenzidine with Ethyl 3-oxobutanoate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is sensitive to air and requires careful handling during the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones and carboxylic acids, while reduction can produce alcohols and amines.
Wissenschaftliche Forschungsanwendungen
4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxo-N-phenylbutanamide: A structurally similar compound with different functional groups and properties.
Acetoacetanilide: Another related compound with distinct chemical and physical characteristics.
Uniqueness
4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL stands out due to its unique combination of functional groups and its versatility in various chemical reactions. Its specific structure allows for a wide range of applications, making it a valuable compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
92-90-0 |
|---|---|
Molekularformel |
C20H20N2O4 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
3-oxo-N-[4-[4-(3-oxobutanoylamino)phenyl]phenyl]butanamide |
InChI |
InChI=1S/C20H20N2O4/c1-13(23)11-19(25)21-17-7-3-15(4-8-17)16-5-9-18(10-6-16)22-20(26)12-14(2)24/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,26) |
InChI-Schlüssel |
DVOUVHJTEAZCHS-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CC(=O)C |
Kanonische SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CC(=O)C |
| 92-90-0 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


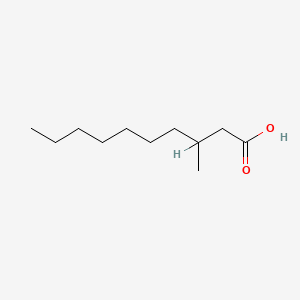
![N-[2-(2-chlorophenoxy)ethyl]-N-methylamine](/img/structure/B1605113.png)
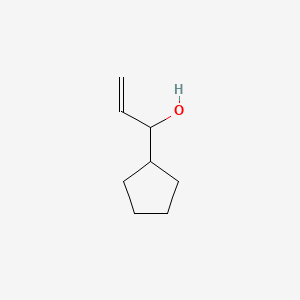
![(9-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo-[5,1-B]quinazolin-2-YL)-acetic acid](/img/structure/B1605115.png)
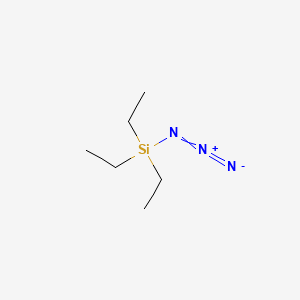
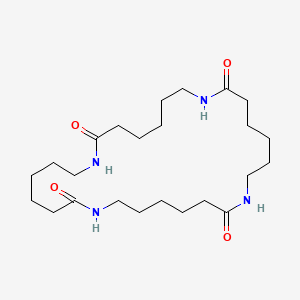
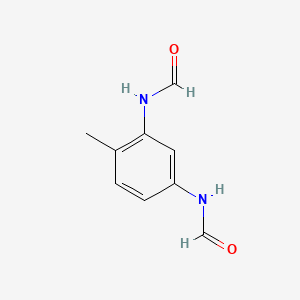
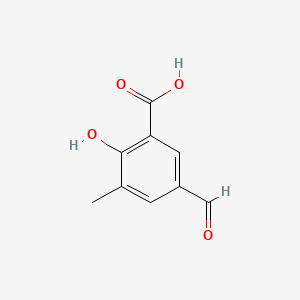
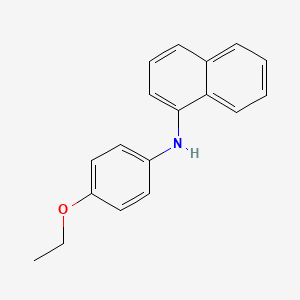
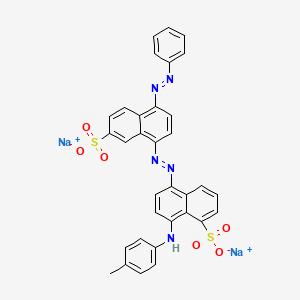

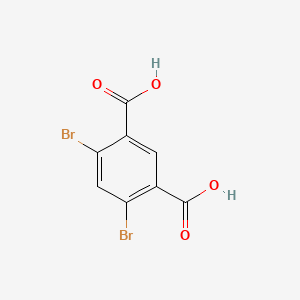

![Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-](/img/structure/B1605135.png)
